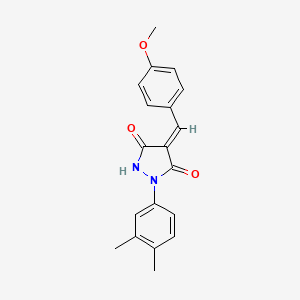![molecular formula C20H25N3O B5050907 N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5050907.png)
N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine, also known as DMPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPP belongs to the class of piperidinamines and is structurally similar to other drugs such as fentanyl and sufentanil.
作用機序
N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine acts as a potent agonist at the mu-opioid receptor, which is responsible for the analgesic effects of opioids. N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine also acts as a dopamine D2 receptor agonist, which is responsible for its potential use in the treatment of Parkinson's disease. The exact mechanism of action of N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine is not fully understood, but it is believed to involve the activation of G protein-coupled receptors and the inhibition of voltage-gated calcium channels.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine has been shown to have potent analgesic effects in animal models. It also has the potential to improve motor function in animal models of Parkinson's disease. N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine has been shown to have a similar potency to fentanyl and sufentanil, but with a longer duration of action. N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine has also been shown to have a lower potential for respiratory depression compared to other opioids.
実験室実験の利点と制限
One of the advantages of using N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine in lab experiments is its potency and long duration of action. This makes it useful for studying the mechanisms of opioid receptor activation and the development of new analgesic drugs. However, N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine is a synthetic compound, and its use in lab experiments may not fully reflect the effects of natural opioids. Additionally, N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine has not been extensively studied in humans, and its safety profile is not well understood.
将来の方向性
There are several future directions for the study of N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine. One area of research is the development of new analgesic drugs based on the structure of N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine. Another area of research is the potential use of N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine in the treatment of Parkinson's disease. Further studies are needed to fully understand the safety and efficacy of N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine in humans. Additionally, the development of new synthetic compounds based on the structure of N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine may lead to the discovery of novel drugs with improved therapeutic properties.
合成法
N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine can be synthesized using various methods, including the reduction of 3,4-dimethylphenylacetonitrile with lithium aluminum hydride, followed by the reaction of the resulting amine with 6-methyl-2-pyridinecarboxylic acid chloride. Alternatively, N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine can be synthesized by the reaction of 3,4-dimethylphenylpiperidin-4-amine with 6-methyl-2-pyridinecarboxylic acid anhydride.
科学的研究の応用
N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine has been extensively studied for its potential therapeutic applications. One of the primary areas of research is its use as an analgesic. N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine has been shown to have potent analgesic effects in animal models, and its efficacy is comparable to that of fentanyl and sufentanil. N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine has also been studied for its potential use in the treatment of Parkinson's disease. N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine acts as a dopamine D2 receptor agonist, and its administration has been shown to improve motor function in animal models of Parkinson's disease.
特性
IUPAC Name |
[3-(3,4-dimethylanilino)piperidin-1-yl]-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-14-9-10-17(12-15(14)2)22-18-7-5-11-23(13-18)20(24)19-8-4-6-16(3)21-19/h4,6,8-10,12,18,22H,5,7,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTGQHZBXDGZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49718621 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B5050854.png)
![6-amino-4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5050860.png)
![3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide](/img/structure/B5050867.png)
amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5050872.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide](/img/structure/B5050898.png)
![2-[(3-methylbutyl)sulfonyl]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5050901.png)
![N-[3-(aminocarbonyl)-4-chlorophenyl]nicotinamide](/img/structure/B5050914.png)
![4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,2-dimethylbenzene](/img/structure/B5050915.png)


![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5050926.png)